N-(3,5-dimethoxyphenyl)-2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a dihydropyrimidinone core substituted with a 2,4-dimethylbenzenesulfonyl group at position 5 and a 3,5-dimethoxyphenylacetamide moiety linked via a sulfanyl bridge at position 2. Its structure combines aromatic methoxy groups, a sulfonyl substituent, and a thioether linkage, which are common motifs in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial pathways.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S2/c1-13-5-6-18(14(2)7-13)33(28,29)19-11-23-22(25-21(19)27)32-12-20(26)24-15-8-16(30-3)10-17(9-15)31-4/h5-11H,12H2,1-4H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIYFMFIGLPQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating a diverse array of functional groups that contribute to its biological activity. The presence of a sulfonamide group and a dihydropyrimidin moiety suggests potential interactions with various biological targets.
Preliminary studies indicate that this compound may act as an anti-inflammatory and analgesic agent. It is hypothesized to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory pathway.
Key Mechanisms:
- COX Inhibition : Reduces the synthesis of prostaglandins, mediators of inflammation.
- LOX Inhibition : Decreases leukotriene production, further mitigating inflammatory responses.
- TRPV1 Modulation : Potentially alters pain perception pathways through transient receptor potential vanilloid 1 (TRPV1) receptor interactions.
Biological Activity Data
Recent research has quantitatively assessed the biological activity of related compounds. While specific data for the exact compound may be limited, analogous compounds have demonstrated significant inhibitory effects on COX and LOX:
| Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) |
|---|---|---|---|
| Compound A | 0.011 | 0.046 | 0.008 |
| Compound B | 0.023 | 0.31 | 0.14 |
These values suggest that modifications to the structure can lead to enhanced biological activity.
Case Studies
- Analgesic Efficacy : In vivo studies have shown that compounds structurally similar to this compound can significantly reduce pain in formalin-induced models, indicating strong analgesic properties.
- Anti-inflammatory Effects : Research involving similar sulfonamide derivatives has demonstrated their ability to reduce edema in animal models when administered prior to inflammatory stimuli.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 5807.18 ± 2657.83 |
| Clearance (mL/min/kg) | 3.24 ± 1.47 |
| Bioavailability (%) | 96.8 |
These parameters suggest favorable pharmacokinetic properties that could support its development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonyl and Aromatic Groups
The target compound’s 2,4-dimethylbenzenesulfonyl group distinguishes it from analogs like N-(3,5-dimethoxyphenyl)-2-{[5-(4-ethylphenylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide (). For instance:
- Lipophilicity : The ethyl group () increases hydrophobicity compared to dimethyl substituents.
- Steric hindrance : 2,4-Dimethyl groups may restrict rotational freedom at the sulfonyl-pyrimidine junction, influencing conformational stability .
Core Heterocyclic Modifications
Compounds such as N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives () replace the dihydropyrimidinone core with a thiazole ring. This substitution impacts hydrogen-bonding capacity and π-π stacking interactions. For example:
- Bioactivity: Thiazole-containing derivatives (e.g., compound 6an in ) exhibit potent herbicidal activity (IC₅₀ = 42.7 g/ha against Lactuca sativa), whereas dihydropyrimidinones might prioritize enzyme inhibition due to their urea-like hydrogen-bonding motifs .
Sulfanyl vs. Phenoxy Linkages
The sulfanyl bridge in the target compound contrasts with phenoxy linkages in analogs like 2-(2,6-dimethylphenoxy)acetamide derivatives (). Key differences include:
- Oxidative stability: Phenoxy groups are less prone to oxidation than sulfanyl moieties, which may form disulfides or sulfoxides under physiological conditions .
Physicochemical and Spectroscopic Comparisons
NMR Profiling ()
Comparative NMR studies of related compounds (e.g., Rapa, compounds 1 and 7 in ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound:
- Region A : The 2,4-dimethylbenzenesulfonyl group likely induces upfield shifts in adjacent protons due to electron-withdrawing effects.
- Region B: The 3,5-dimethoxyphenylacetamide moiety may cause downfield shifts in aromatic protons compared to non-methoxy analogs .
Lumping Strategy Implications ()
The lumping strategy groups structurally similar compounds (e.g., dihydropyrimidinones and thiazoles) into surrogate categories. However, the target compound’s unique substituents may necessitate separate classification to preserve reaction specificity in computational models .
Data Table: Key Structural and Functional Differences
Research Findings and Implications
- Structural tunability: Minor changes in sulfonyl or aromatic groups (e.g., ethyl vs. dimethyl) significantly modulate physicochemical properties, enabling targeted drug design .
- Spectroscopic utility: NMR shifts in regions A/B provide a rapid screening tool for predicting substituent effects in dihydropyrimidinone derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
